9-Anthracenylmethyl acrylate

Catalog No.
S1537723
CAS No.
31645-34-8
M.F
C18H14O2
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Anthracenylmethyl acrylate

CAS Number

31645-34-8

Product Name

9-Anthracenylmethyl acrylate

IUPAC Name

anthracen-9-ylmethyl prop-2-enoate

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2

InChI Key

IPLSGZRALKDNRS-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Canonical SMILES

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31

Fluorescent monomer

9-Anthracenylmethyl acrylate (CAS 31645-34-8) is a fluorescent monomer integral to the synthesis of advanced polymers and materials.[1][2] Its structure combines a polymerizable acrylate group with a photochemically active anthracene moiety. This combination allows for its incorporation into polymer chains via standard polymerization techniques, including radical polymerization, to create materials with inherent fluorescence and photo-responsive characteristics.[1] The resulting polymers are noted for their solubility in common organic solvents like chloroform and toluene and possess distinct thermal properties, such as a high glass transition temperature (Tg), which is critical for material processing and stability.[3]

Direct substitution of 9-Anthracenylmethyl acrylate with its close analog, 9-Anthracenylmethyl methacrylate, can lead to significant and undesirable changes in polymerization behavior and final material properties. While both share the same fluorescent anthracene core, the acrylate's higher reactivity influences polymerization kinetics. More critically, studies have shown that under radical-induced conditions, methacrylate versions of anthracene-containing monomers polymerize, while the acrylate versions may not, instead favoring thermal polymerization through a different mechanism (Diels-Alder cycloaddition).[4] This fundamental difference in reactivity profile means that a process optimized for the methacrylate monomer is likely to fail or produce inconsistent material when the acrylate is substituted, making them non-interchangeable for controlled polymer synthesis.

Distinct Polymerization Pathway: Facilitates Thermal Cross-Linking via Diels-Alder Cycloaddition

Unlike its methacrylate counterpart, 9-Anthracenylmethyl acrylate exhibits a distinct preference for thermal polymerization via a Diels-Alder cycloaddition mechanism, while being resistant to radical-induced polymerization. In a comparative study, 9-anthrylmethyl methacrylate was found to polymerize under radical conditions, whereas 9-anthrylmethyl acrylate did not.[3] This reactivity difference is crucial for applications requiring specific polymerization triggers. The acrylate's thermal pathway allows for the formation of cross-linked networks through the [4+4] cycloaddition of the anthracene groups, a reaction that can be reversed by heat, creating thermally healable or reversible materials.[5]

Evidence DimensionPolymerization Mechanism
Target Compound DataUndergoes thermal polymerization via Diels-Alder cycloaddition.
Comparator Or Baseline9-Anthrylmethyl methacrylate: Undergoes radical-induced polymerization.
Quantified DifferenceQualitatively different polymerization pathways (Thermal vs. Radical).
ConditionsStandard polymerization conditions (thermal and radical-induced).

This specific thermal reactivity enables the design of materials with reversible cross-links and self-healing properties, a feature not accessible with the radically polymerizable methacrylate analog.

High Glass Transition Temperature (Tg) for Enhanced Thermal Stability in Polymers

Polymers derived from 9-Anthracenylmethyl acrylate exhibit a high glass transition temperature (Tg), which is a critical parameter for material performance at elevated temperatures. The homopolymer, poly(9-anthracenylmethyl acrylate), displays a Tg of 143 °C (onset).[3] This is significantly higher than that of common acrylate polymers like poly(ethyl acrylate) (Tg ≈ -24 °C) or poly(butyl acrylate) (Tg ≈ -54 °C), making it a superior choice for applications demanding dimensional stability and mechanical integrity well above room temperature.[6]

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data143 °C (for the homopolymer)
Comparator Or BaselinePoly(ethyl acrylate): approx. -24 °C
Quantified DifferenceOver 160 °C higher than common acrylate polymers.
ConditionsDifferential Scanning Calorimetry (DSC) measurement.

A higher Tg is essential for producing robust materials that resist deformation and maintain their structural and functional properties when exposed to heat, a key requirement in electronics and advanced coatings.

Enables Photo-Reversible Cross-Linking for Smart Material Development

The anthracene moiety in 9-Anthracenylmethyl acrylate allows for [4+4] photocycloaddition when irradiated with UV light (typically >300 nm), forming a dimer. This process can be used to create cross-linked polymer networks.[5] Critically, this cross-linking is often reversible either by heating or by irradiation with shorter wavelength UV light (<300 nm).[7] This photo-reversibility provides a distinct advantage over standard acrylates which form permanent covalent bonds upon polymerization, enabling the fabrication of materials for applications like self-healing systems, photoresists, and controlled-release drug delivery vehicles.[8]

Evidence DimensionCross-linking Reversibility
Target Compound DataPhoto- and thermo-reversible cross-linking via anthracene dimerization.
Comparator Or BaselineStandard acrylates (e.g., ethyl acrylate, butyl acrylate): Form permanent, irreversible cross-links upon polymerization.
Quantified DifferenceEnables reversible network formation, a capability absent in standard acrylate systems.
ConditionsIrradiation with UV light (>300 nm for dimerization, <300 nm or heat for cleavage).

This feature is crucial for developing 'smart' materials that can respond to external stimuli, offering advanced functionalities like repairability or on-demand property changes not achievable with conventional acrylate monomers.

Fabrication of Thermally Stable, Fluorescent Polymer Films and Coatings

Due to the high glass transition temperature (143 °C) of its homopolymer, 9-Anthracenylmethyl acrylate is the right choice for creating fluorescent coatings and solid-state materials that must maintain their structural integrity and optical properties at elevated temperatures.[3] This makes it suitable for optical components and sensors designed to operate in thermally demanding environments where polymers made from common acrylates would soften and fail.

Development of Self-Healing and Re-processable Polymer Networks

The monomer's capacity for thermally induced Diels-Alder polymerization and reversible photocycloaddition makes it a key precursor for self-healing and re-processable materials.[5][7] By leveraging the reversible dimerization of the anthracene units, cross-linked networks can be designed to mend damage upon heating or UV exposure, a functionality not possible with standard, irreversibly cross-linked acrylate polymers.

Synthesis of Photo-Patternable Materials and Photoresists

The ability to induce cross-linking with UV light allows for the use of 9-Anthracenylmethyl acrylate in photolithography and the creation of high-resolution patterned materials.[8] The change in solubility upon photodimerization can be exploited to create positive or negative tone photoresists for microfabrication, where precise spatial control over material properties is required.

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9-Anthracenylmethyl acrylate

Dates

Last modified: 08-15-2023

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